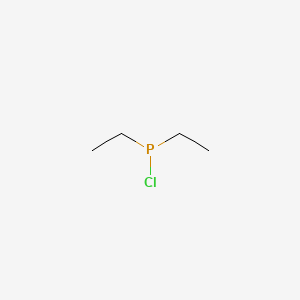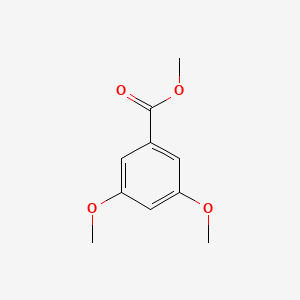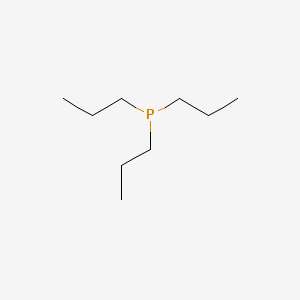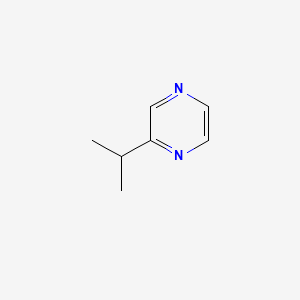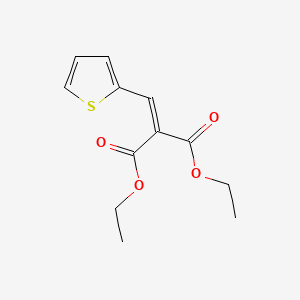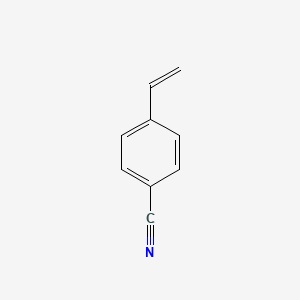
4-Cyanostyrene
Overview
Description
4-Cyanostyrene, also known as 4-vinylbenzonitrile, is an aromatic hydrocarbon compound with the molecular formula C9H7N. It is a derivative of styrene, where the para position of the benzene ring is substituted with a cyano group. This compound is a colorless solid that readily dissolves in most organic solvents and serves as a vital monomer in the synthesis of polystyrene polymers .
Mechanism of Action
Target of Action
The primary target of 4-Cyanostyrene is biofilms, particularly those formed by bacteria . Biofilms pose a significant challenge for antibacterial activity as they obstruct drug action for deeper and more thorough bacteria-killing effects .
Mode of Action
this compound is hypothesized to function as a nucleophile . This suggests its capacity to react with electron-rich species like carbonyl compounds and aromatic rings . In the context of antibacterial activity, this compound is part of a nanocomposite that includes polylysine (PLL) and silver nanoparticles (Ag NPs). The PLL can rapidly capture the biofilms and exhibit excellent antibacterial efficacy together with the Ag NPs through the charge effect and Ag+ release .
Biochemical Pathways
Its antibacterial activity suggests it may influence pathways related to bacterial growth and biofilm formation .
Pharmacokinetics
Its use in a nanocomposite suggests it may have been designed to improve bioavailability .
Result of Action
The use of this compound in the mentioned nanocomposite has resulted in nearly 100% antibacterial rates against both Gram-positive bacterium (Staphylococcus aureus) and Gram-negative bacterium (Escherichia coli) . This suggests that this compound’s action results in significant antibacterial effects.
Action Environment
The action of this compound may be influenced by environmental factors such as the presence of biofilms. Its effectiveness may also be enhanced when used in combination with other compounds, such as in the case of the poly(this compound)@silver@polylysine nanocomposite
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanostyrene can be synthesized through various methods, including the reaction of 4-bromobenzonitrile with vinyl magnesium bromide in the presence of a palladium catalyst. Another method involves the dehydration of 4-cyanophenylethanol using phosphorus oxychloride .
Industrial Production Methods: In industrial settings, this compound is typically produced via the anionic polymerization of styrene derivatives. This process involves the use of organolithium compounds as initiators, which facilitate the polymerization without termination and chain transfer reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanostyrene undergoes various chemical reactions, including:
Polymerization: It can polymerize rapidly in the presence of acrylonitrile at elevated temperatures, resulting in polymers with narrow molecular weight distributions.
Substitution Reactions: The cyano group in this compound can participate in nucleophilic substitution reactions, reacting with electron-rich species like carbonyl compounds and aromatic rings.
Common Reagents and Conditions:
Polymerization: Acrylonitrile, copper catalysts, and high temperatures (around 80°C) are commonly used.
Substitution: Reagents such as sulfinic acids and N-bromosuccinimide (NBS) are used for difunctionalization reactions.
Major Products:
Poly(this compound): A polymer with nanoscale order, used in various applications.
β-Bromo Sulfones: Formed from the difunctionalization of alkenes with sulfinic acids and NBS.
Scientific Research Applications
4-Cyanostyrene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of poly(this compound) polymers.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Comparison with Similar Compounds
4-Acetoxystyrene: Exhibits deviant polymerization behavior compared to 4-cyanostyrene.
4-Methoxystyrene: Polymerizes immediately in certain solvents due to the electron-donating methoxy group.
4-Hydroxystyrene: Used in various applications but cannot be directly polymerized due to the phenolic OH group.
Uniqueness of this compound: this compound stands out due to its ability to polymerize rapidly and form polymers with narrow molecular weight distributions. Its cyano group also allows for unique substitution reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-ethenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUCKQYWGHZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-57-0 | |
| Record name | Benzonitrile, 4-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60187922 | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-51-6 | |
| Record name | 4-Ethenylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003435516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique characteristics of 4-Cyanostyrene in anionic polymerization compared to other styrene derivatives?
A1: this compound stands out due to its electron-withdrawing cyano group, which enhances its reactivity in anionic polymerization. This allows for the creation of well-defined polymers with controlled molecular weights and narrow distributions [, , ]. This control is crucial for tailoring polymer properties and enabling the synthesis of block copolymers with distinct segments. For instance, researchers have successfully synthesized block copolymers of this compound with styrene, isoprene, 2-vinylpyridine, and tert-butyl methacrylate [].
Q2: How does the presence of the cyano group in this compound influence its polymerization behavior?
A2: The electron-withdrawing nature of the cyano group in this compound increases its reactivity towards nucleophilic attack, making it highly suitable for anionic polymerization. This characteristic allows for controlled chain growth and the formation of living polymers, enabling the synthesis of polymers with specific chain lengths and narrow molecular weight distributions [].
Q3: How does this compound contribute to the development of advanced materials?
A3: this compound serves as a building block for nitrogen-doped nanocarbons []. By incorporating this compound into a silica framework and utilizing the cyano group for crosslinking via the Pinner reaction, researchers can create a 3D interconnected network. Upon carbonization and silica removal, a porous nitrogen-doped nanocarbon material with a high surface area emerges, showcasing promise for applications like energy storage and catalysis [].
Q4: Can you elaborate on the use of this compound in synthesizing nanocomposites for antibacterial applications?
A4: this compound plays a crucial role in developing nanocomposites that exhibit potent antibacterial activity []. Researchers have created poly(this compound)@silver@polylysine nanocomposites, where polylysine effectively captures biofilms and silver nanoparticles provide robust antibacterial action []. The this compound component, with its inherent Raman imaging capability, allows for the visualization and understanding of the nanocomposite's interaction with bacteria and biofilms, highlighting its multifaceted role in combating bacterial infections.
Q5: How do computational chemistry methods contribute to understanding the properties and behavior of this compound?
A5: Computational chemistry tools, like Hartree-Fock (HF) and Density Functional Theory (DFT), provide valuable insights into the molecular characteristics of this compound []. Researchers have employed these methods to optimize the molecule's geometry and accurately predict its infrared vibrational frequencies. These calculated frequencies, after correlation with experimental data, provide a deeper understanding of the molecule's vibrational modes and structural properties [].
Q6: Beyond its use in polymers and nanocomposites, what other applications does this compound have?
A6: this compound's ability to chelate metal ions, particularly actinides, is being investigated for nuclear waste remediation []. Researchers are exploring the use of amidoxime-functionalized poly(HIPE)s derived from this compound for the selective uptake of thorium (Th4+) from aqueous solutions, showing promise for the development of efficient and selective separation technologies for nuclear waste management [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



